Product packaging for 3',4'-Dimethoxybiphenyl-3-carboxylic acid(Cat. No.:CAS No. 676348-31-5)

3',4'-Dimethoxybiphenyl-3-carboxylic acid

Cat. No.: B1349934
CAS No.: 676348-31-5
M. Wt: 258.27 g/mol
InChI Key: ZDBOLXDKLAYRRK-UHFFFAOYSA-N
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Description

The Biphenyl (B1667301) Scaffold: A Foundation in Chemical Research

The biphenyl scaffold, consisting of two interconnected benzene (B151609) rings, is a fundamental structural motif in organic chemistry. rsc.org This framework is not merely a synthetic curiosity but is prevalent in numerous biologically active natural products, marketed pharmaceuticals, and advanced materials. rsc.org Its significance stems from its versatile and multifaceted nature, serving as a core structure in compounds designed for a wide range of applications, including anti-inflammatory, antimicrobial, antihypertensive, and antitumor drugs. rsc.orgajgreenchem.com

Biphenyls are notable for the rotational flexibility around the single bond connecting the two phenyl rings. This rotation allows molecules containing this scaffold to adopt different spatial arrangements (conformations), which can be critical for their interaction with biological targets like enzymes and receptors. Furthermore, the two aromatic rings provide a large surface area that can be extensively modified. By attaching different chemical groups at various positions, chemists can systematically alter the molecule's electronic properties, solubility, and shape. This adaptability makes the biphenyl scaffold a versatile platform for developing new drugs and materials such as fluorescent layers in organic light-emitting diodes (OLEDs). rsc.org

Contextualizing Carboxylic Acid Derivatives in Chemical Biology

Carboxylic acids and their derivatives are central to the chemistry of life and the development of pharmaceuticals. vaia.comresearchgate.net The carboxylic acid functional group (-COOH) is a key component of essential biomolecules, including amino acids, which are the building blocks of proteins, and fatty acids. researchgate.net A primary characteristic of this group is its acidity; it can donate a proton to become a negatively charged carboxylate ion (-COO⁻) at the pH typically found in biological systems. numberanalytics.comresearchgate.net This charge enhances water solubility and enables the molecule to form strong hydrogen bonds and electrostatic interactions, which are crucial for the structure and function of proteins and for the binding of drugs to their targets. numberanalytics.comresearchgate.net

In the field of drug design, the carboxylic acid group is often a key "pharmacophore"—the part of a molecule responsible for its biological activity. researchgate.net It can mimic the natural substrates of enzymes or anchor a drug molecule into the active site of a target protein. researchgate.net Moreover, carboxylic acids are highly versatile in chemical synthesis. They can be readily converted into other functional groups like esters and amides, allowing scientists to create a library of related compounds with modified properties to optimize a drug's effectiveness and bioavailability. numberanalytics.comlibretexts.org Amides, for instance, are stable derivatives that provide a three-dimensional scaffold essential for the optimal binding of a drug to its target. researchgate.net

Current Research Trajectories and Potential Areas of Exploration for Dimethoxybiphenyl Carboxylic Acids

Current research on biphenyl carboxylic acids is focused on developing new therapeutic agents. ajgreenchem.com Studies have explored their potential as anticancer, anti-inflammatory, and antimicrobial agents. rsc.orgajgreenchem.com For example, several biphenyl carboxylic acid derivatives are established non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen and Diflunisal. ajgreenchem.com The synthesis of new libraries of these compounds, often using methods like the Suzuki-Miyaura cross-coupling reaction, allows for the screening of their efficacy against various diseases, including breast cancer. ajgreenchem.com

Beyond medicine, there is potential for using dimethoxybiphenyl carboxylic acids in materials science. Related structures, such as 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid, have been synthesized for use as organic linkers in the construction of Metal-Organic Frameworks (MOFs). nih.govresearchgate.netnih.gov MOFs are highly porous materials with potential applications in gas storage, catalysis, and separation technologies. The specific geometry and functional groups of the biphenyl linker dictate the structure and properties of the resulting framework. researchgate.net Future exploration will likely involve synthesizing novel analogs of dimethoxybiphenyl carboxylic acids to probe a wider array of biological activities and to create new functional materials.

Chemical Properties of 3',4'-Dimethoxybiphenyl-3-carboxylic acid

PropertyValue
CAS Number 676348-31-5
Molecular Formula C₁₅H₁₄O₄
Molecular Weight 258.27 g/mol
Predicted Boiling Point 434.0 ± 40.0 °C
Predicted Density 1.199 ± 0.06 g/cm³
Predicted pKa 4.11 ± 0.10

Data sourced from available chemical databases. scbt.comnextpeptide.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O4 B1349934 3',4'-Dimethoxybiphenyl-3-carboxylic acid CAS No. 676348-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-7-6-11(9-14(13)19-2)10-4-3-5-12(8-10)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBOLXDKLAYRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374313
Record name 3',4'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid
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Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-31-5
Record name 3′,4′-Dimethoxy[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
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Record name 3',4'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid
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Record name 676348-31-5
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Advanced Synthetic Methodologies for 3 ,4 Dimethoxybiphenyl 3 Carboxylic Acid and Its Analogues

Established Reaction Pathways for Biphenyl (B1667301) Carboxylic Acid Synthesis

The construction of the biphenyl scaffold is a critical step in the synthesis of 3',4'-Dimethoxybiphenyl-3-carboxylic acid and its analogues. Several powerful methods have been developed for this purpose, with metal-catalyzed cross-coupling reactions being particularly prominent.

Metal-Catalyzed Cross-Coupling Reactions for Biphenyl Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient and versatile routes to biaryl compounds.

The Suzuki-Miyaura cross-coupling reaction stands out as a highly effective method for the formation of carbon-carbon bonds, particularly for the synthesis of biphenyls. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

A plausible and efficient route to this compound via Suzuki-Miyaura coupling would involve the reaction of 3-bromobenzoic acid with 3,4-dimethoxyphenylboronic acid. This approach benefits from the commercial availability of both starting materials. The reaction is typically carried out in a solvent system such as a mixture of toluene, ethanol, and water, with a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as sodium carbonate.

Reactant 1Reactant 2CatalystBaseSolventProduct
3-Bromobenzoic acid3,4-Dimethoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterThis compound

Detailed research findings have demonstrated the successful application of Suzuki-Miyaura coupling for structurally similar compounds. For instance, the synthesis of 3',5'-dimethoxy-biphenyl-4-carboxylic acid has been reported, showcasing the robustness of this methodology for creating biphenyl systems with methoxy (B1213986) and carboxylic acid functionalities.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed C-C bond formations can be employed for the synthesis of biphenyl carboxylic acids. One such method is the palladium-catalyzed carbonylation of aryl halides. This reaction introduces a carbonyl group, which can then be converted to a carboxylic acid.

For example, 3-bromo-3',4'-dimethoxybiphenyl could be subjected to a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and a suitable nucleophile, such as water or an alcohol. If an alcohol is used, the resulting ester can be subsequently hydrolyzed to yield the desired carboxylic acid. This method provides an alternative route to the target molecule, particularly if the corresponding biphenyl halide is readily accessible.

Ullmann-Type Condensation Approaches

The Ullmann condensation is a classical method for the formation of biaryl linkages, typically involving the copper-catalyzed coupling of two aryl halides. While traditionally requiring harsh reaction conditions, modern modifications have made this reaction more versatile and applicable to a wider range of substrates.

A potential Ullmann-type approach for the synthesis of a precursor to this compound could involve the coupling of 3-iodobenzoic acid with 1,2-dimethoxybenzene (B1683551) in the presence of a copper catalyst. However, the reactivity of the electron-rich 1,2-dimethoxybenzene and the potential for side reactions need to be carefully considered. Symmetrical Ullmann couplings are often more straightforward, and a strategy involving the coupling of a suitably substituted aryl halide to form a symmetrical biphenyl, followed by further functionalization, might be more practical in some cases.

Hydrolysis of Ester Precursors to Yield Carboxylic Acids

A common and reliable method for the final step in the synthesis of carboxylic acids is the hydrolysis of their corresponding esters. This transformation can be achieved under either acidic or basic conditions.

For the synthesis of this compound, a precursor such as methyl 3',4'-dimethoxybiphenyl-3-carboxylate can be hydrolyzed. Basic hydrolysis, often referred to as saponification, is frequently employed. This typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by heating. The reaction proceeds through a nucleophilic acyl substitution mechanism to yield the carboxylate salt, which upon acidification, provides the final carboxylic acid.

Ester PrecursorReagentsConditionsProduct
Methyl 3',4'-dimethoxybiphenyl-3-carboxylate1. NaOH (aq) 2. H₃O⁺Heat, then acidificationThis compound

This method is widely applicable and generally provides high yields of the desired carboxylic acid.

Deamination Reactions in Biphenyl Derivative Synthesis

Deamination reactions provide a strategic pathway to introduce a variety of functional groups onto an aromatic ring by first converting a primary amino group into a diazonium salt. The Sandmeyer reaction is a classic example of this type of transformation.

In the context of biphenyl synthesis, a deamination strategy could be employed to synthesize this compound from an amino-biphenyl precursor. For instance, 3'-amino-[1,1'-biphenyl]-3-carboxylic acid could be diazotized using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures. The resulting diazonium salt is a versatile intermediate. While the classic Sandmeyer reaction is often used to introduce halides or a cyano group, modifications of this reaction can be used to introduce other functionalities. However, for the direct conversion to a hydroxyl group, which could then be methylated, the diazonium salt can be decomposed in the presence of water, often with heating.

A more direct deamination to remove the amino group in favor of a hydrogen atom can also be achieved by treating the diazonium salt with a reducing agent like hypophosphorous acid (H₃PO₂). This would be a viable route if the starting material was, for example, 2'-amino-4',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylic acid, where the amino group needs to be removed to arrive at the target structure. The application of deamination reactions adds a valuable tool for the strategic manipulation of functional groups in the synthesis of complex biphenyl derivatives.

Strategies for Introducing and Modifying Methoxy and Carboxylic Acid Functionalities

The synthesis of this compound and its analogues relies on strategic chemical maneuvers to install and alter the key methoxy (–OCH₃) and carboxylic acid (–COOH) groups on the biphenyl framework. The introduction of these functional groups is most commonly achieved by employing starting materials that already contain them, which are then joined together using cross-coupling reactions.

A primary strategy involves the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between two aromatic rings. ajgreenchem.com In a typical approach, an aryl boronic acid is reacted with an aryl halide in the presence of a palladium catalyst. ajgreenchem.comresearchgate.net For the synthesis of the target compound, this would involve coupling a boronic acid, such as 3,4-dimethoxyphenylboronic acid, with an aryl halide containing a carboxylic acid or a precursor group, like 3-bromobenzoic acid. This method is highly valued for its tolerance of a wide variety of functional groups, allowing the methoxy and carboxylic acid moieties to be carried through the reaction intact. rsc.org

Alternatively, the carboxylic acid functionality can be introduced after the biphenyl core has been formed. One such method is the direct C-H carboxylation of an aromatic compound using carbon dioxide (CO₂) as the carboxylating agent. nih.gov This approach is of growing interest as it utilizes a readily available and non-toxic C1 source, although it can require specific catalysts (e.g., rhodium or palladium-based) or harsh reaction conditions. nih.gov

Modification of the functional groups provides further synthetic versatility. The carboxylic acid group is particularly amenable to transformation. It can be converted into an ester, such as a methyl ester (methoxycarbonyl group), through esterification, or transformed into an amide via coupling reactions with amines. wikipedia.org These modifications can be crucial for altering the molecule's properties or for use as protecting groups during subsequent synthetic steps. The methoxy group is generally stable, but it can be cleaved to form a hydroxyl (–OH) group, a reaction known as demethylation. The electronic nature of the methoxy group is also a key consideration; it acts as an electron-donating group, which can influence the reactivity of the aromatic ring in further electrophilic substitution reactions. wikipedia.org

Functional GroupIntroduction MethodModification ReactionPurpose of Modification
Carboxylic Acid Suzuki coupling with a carboxylated aryl halide (e.g., 3-bromobenzoic acid)EsterificationProtection, improve solubility
C-H carboxylation with CO₂ post-biphenyl formationAmidationCreate analogues, alter biological activity
Methoxy Suzuki coupling with a methoxylated boronic acid (e.g., 3,4-dimethoxyphenylboronic acid)DemethylationIntroduce a hydroxyl group for further functionalization
Methylation of a precursor phenol (B47542) groupN/AInstall the desired methoxy functionality

Exploration of Novel Synthetic Routes and Methodological Advancements

While traditional cross-coupling reactions form the bedrock of biphenyl synthesis, ongoing research focuses on developing more efficient, sustainable, and versatile methodologies. These advancements aim to overcome the limitations of classical routes, such as harsh reaction conditions or the need for pre-functionalized starting materials.

The Ullmann reaction, a classic method involving copper-catalyzed coupling of two aryl halides, continues to be refined for modern applications. For instance, a modified Ullmann coupling was employed in the synthesis of 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid, a structural analogue of the target compound. nih.govresearchgate.net The synthesis involved the coupling of methyl 5-iodo-2-methoxybenzoate at a high temperature (225 °C), followed by hydrolysis of the resulting diester to the dicarboxylic acid. nih.govresearchgate.net This demonstrates the utility of older methods when adapted with modern techniques for specific, complex substitution patterns.

Other novel approaches focus on catalyst development. The efficiency of Suzuki-Miyaura and other cross-coupling reactions is heavily dependent on the palladium catalyst and the associated ligands. rsc.org Research into new ligand systems aims to increase catalyst turnover numbers, broaden the substrate scope to include less reactive starting materials (e.g., aryl chlorides), and allow reactions to proceed under milder conditions (lower temperatures and pressures). researchgate.net One-pot cascade reactions, where multiple synthetic steps are performed in a single reaction vessel, represent another frontier, significantly reducing waste, time, and resource consumption. rsc.org

Synthetic RouteCatalyst/ReagentKey FeaturesPotential Advantages
Suzuki-Miyaura Coupling Palladium catalyst, Aryl boronic acid + Aryl halideHigh functional group tolerance, robust and reliable. ajgreenchem.comWidely applicable, good yields. ajgreenchem.com
Ullmann Reaction Copper catalyst, Two aryl halidesOften requires high temperatures, useful for symmetrical biphenyls. nih.govresearchgate.netCost-effective catalyst, suitable for specific substrates.
Decarboxylative Coupling Palladium catalyst, Aryl carboxylic acid + Aryl halideAvoids the use of organometallic reagents like boronic acids. researchgate.netUtilizes readily available starting materials. researchgate.net
Direct C-H Carboxylation Transition metal catalyst, CO₂Direct functionalization of a C-H bond. nih.govHigh atom economy, uses a sustainable C1 source. nih.gov

Considerations in Scalable Synthesis for Research Applications

Transitioning a synthetic route from a small-scale laboratory experiment to a larger, scalable process for research applications introduces a distinct set of practical and economic challenges. The goal is to produce larger quantities of this compound reliably and efficiently.

The choice of synthetic route is paramount. The Suzuki-Miyaura coupling is often favored for scale-up due to its predictability, high yields, and broad functional group compatibility, which minimizes the need for protecting group chemistry. ajgreenchem.comrsc.org However, several factors must be carefully optimized.

Cost and Availability of Starting Materials: The commercial availability and cost of the functionalized precursors, such as the specific boronic acids and aryl halides, are critical. Sourcing these materials in bulk at a reasonable price is a primary consideration for producing significant quantities of the final compound. researchgate.net

Catalyst Efficiency and Cost: Palladium catalysts, while highly effective, are expensive due to the precious metal content. A scalable synthesis must minimize the catalyst loading (expressed in mol %) without compromising reaction time or yield. Recovering and recycling the catalyst can be a viable strategy on a larger scale to mitigate costs.

Reaction Conditions: Extreme temperatures and pressures are energy-intensive and require specialized equipment, making them less suitable for scale-up. Reactions that proceed under mild conditions are generally preferred. For example, while the Ullmann coupling can be effective, its frequent requirement for high temperatures can be a drawback for large-scale production. nih.gov

Purification: In a laboratory setting, purification is often achieved by column chromatography. However, this technique is time-consuming, solvent-intensive, and difficult to scale. For larger quantities, developing a robust purification method based on crystallization or recrystallization is highly desirable as it is more cost-effective and operationally simpler. nih.gov The synthesis of an analogue reported purification by simple filtration and washing, which is ideal for scalability. nih.gov

Process Safety and Environmental Impact: A scalable process must be safe to operate. This involves assessing the toxicity and reactivity of all reagents and intermediates. Furthermore, the environmental impact ("greenness") of the synthesis is an increasing concern. This includes minimizing the use of hazardous solvents and reagents and maximizing atom economy to reduce chemical waste.

ConsiderationImplication for Scalable SynthesisDesired Outcome
Synthetic Route Determines overall efficiency, cost, and complexity.A robust, high-yielding route with minimal steps (e.g., Suzuki coupling).
Starting Materials Direct impact on the final cost per gram.Readily available, inexpensive, and stable precursors.
Catalyst Loading A major cost driver in many cross-coupling reactions.Low catalyst loading (high turnover number); potential for catalyst recycling.
Reaction Conditions Affects energy consumption, equipment needs, and safety.Mild temperatures and atmospheric pressure.
Purification Method Impacts throughput, solvent waste, and cost.A non-chromatographic method, preferably crystallization.
Yield & Atom Economy Determines the amount of waste generated and overall efficiency.High isolated yield and high atom economy to minimize waste.

Advanced Structural Characterization and Spectroscopic Elucidation

X-ray Crystallography of 3',4'-Dimethoxybiphenyl-3-carboxylic Acid Analogues

X-ray crystallography stands as a definitive method for determining the precise atomic arrangement within a crystalline solid. Studies on analogues of this compound reveal key structural features that govern their solid-state architecture.

Molecular Conformation and Dihedral Angle Analysis of Biphenyl (B1667301) Moieties

A defining characteristic of the biphenyl scaffold is the torsional or dihedral angle between the two phenyl rings. This angle is a consequence of the balance between the steric hindrance of ortho substituents and the electronic effects that favor planarity for π-electron delocalization. westmont.edu In the gaseous state, biphenyl itself adopts a twisted conformation with a dihedral angle of approximately 42-45°. libretexts.orgcolostate.edu However, in the solid state, crystal packing forces can significantly influence this angle, often leading to a more planar conformation. westmont.edu

For instance, in the crystal structure of 4,4′-dimethoxybiphenyl-3,3′-dicarboxylic acid, the molecule is located on an inversion center, resulting in a planar configuration of the benzene (B151609) rings. nih.gov This planarity is considered a potential crystallographic artifact, with thermal parameters suggesting the presence of a small torsion angle. nih.gov In contrast, the analogue 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid exhibits a dihedral angle of 26.09 (4)° between its biphenyl rings. nih.govresearchgate.net Another related compound, 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate, shows a tilt angle of 24.3 (1)° between the arene rings of the biphenyl moiety. nih.gov The size and nature of substituents, particularly at the ortho positions, play a critical role in determining the rotational barrier and the resulting stable conformation. libretexts.org

CompoundDihedral Angle Between Biphenyl RingsReference
4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid26.09 (4)° nih.govresearchgate.net
4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate24.3 (1)° nih.gov
Biphenyl (gas phase)~42-45° libretexts.orgcolostate.edu
4,4′-dimethoxybiphenyl-3,3′-dicarboxylic acid0° (due to crystallographic symmetry) nih.gov

Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding is a dominant force in the crystal packing of biphenyl carboxylic acids. Carboxylic acid groups are potent hydrogen bond donors and acceptors, frequently forming characteristic dimeric motifs. youtube.com In many biphenyl carboxylic acid derivatives, pairs of molecules are linked by O—H⋯O hydrogen bonds to create inversion dimers with R²₂(8) ring motifs. iucr.org

Both intramolecular and intermolecular hydrogen bonds are observed. For example, in 4,4′-dimethoxybiphenyl-3,3′-dicarboxylic acid, intramolecular O—H⋯O hydrogen bonds are present between the carboxylic acid group and the oxygen atom of the adjacent methoxy (B1213986) group. nih.gov This interaction influences the orientation of the hydroxyl group. nih.gov Intermolecularly, molecules of the same compound are linked by O—H⋯O hydrogen bonds, forming chains that propagate through the crystal. nih.gov

Supramolecular Architectures and Packing Arrangements

The interplay of hydrogen bonding, π-π stacking, and other weak interactions leads to the formation of diverse and complex supramolecular architectures. Biphenyl carboxylic acids can self-assemble into structures such as zigzag chains, corrugated sheets, and intricate three-dimensional networks. nih.govnih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can gain a detailed understanding of the contributions of different types of contacts to the crystal packing.

For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, Hirshfeld analysis revealed that the major contributions to crystal packing come from H⋯H (39.7%), C⋯H/H⋯C (39%), and O⋯H/H⋯O (18%) interactions. nih.gov The red regions on the dnorm mapped surface are indicative of strong O—H⋯O hydrogen bonds. nih.goviucr.org In the case of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate, the analysis showed that H⋯O/O⋯H contacts (strong hydrogen bonds) contribute 37.0% to the Hirshfeld surface, followed by H⋯H (26.3%), H⋯C/C⋯H (18.5%), and C⋯O/O⋯C (9.5%) contacts. nih.gov This quantitative breakdown provides a fingerprint of the intermolecular forces governing the crystal structure.

Interaction TypeContribution in 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acidContribution in 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate
H···H39.7%26.3%
C···H/H···C39.0%18.5%
O···H/H···O18.0%37.0%
C···O/O···CNot specified9.5%

Spectroscopic Characterization Techniques for Biphenyl Carboxylic Acids

While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques like NMR offer crucial information about the molecular structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of newly synthesized biphenyl carboxylic acids. ajgreenchem.com The chemical shifts, signal multiplicities, and integration of peaks in the ¹H NMR spectrum provide detailed information about the number and connectivity of protons in the molecule. For instance, in the ¹H NMR spectrum of 4-biphenylcarboxylic acid, distinct signals can be assigned to the carboxylic acid proton and the aromatic protons on the two phenyl rings. chemicalbook.com Similarly, ¹³C NMR spectroscopy reveals the chemical environment of each carbon atom, confirming the biphenyl backbone and the presence of substituents like methoxy and carboxylic acid groups. ajgreenchem.com The spectral data for 4,4′-dimethoxybiphenyl-3,3′-dicarboxylic acid obtained via NMR is in good agreement with its known structure, validating the synthetic procedure. nih.gov

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key functional groups. The most prominent feature is the broad absorption band typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. The strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carboxylic acid.

The presence of the methoxy groups is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and the characteristic C-O stretching bands. The aromatic nature of the biphenyl core gives rise to several bands, including the aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic rings in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can also be observed at lower wavenumbers, providing information about the substitution pattern of the aromatic rings.

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
2500-3300O-H StretchCarboxylic Acid
3000-3100Aromatic C-H StretchAromatic Ring
2850-2960Aliphatic C-H StretchMethoxy (-OCH₃)
1700-1725C=O StretchCarboxylic Acid
1450-1600C=C StretchAromatic Ring
1250-1300C-O StretchAryl Ether (Methoxy)
1020-1075C-O StretchAryl Ether (Methoxy)
~900O-H Bend (out-of-plane)Carboxylic Acid

Raman Spectroscopy

While specific experimental Raman data for this compound is not extensively available in the public domain, the expected Raman spectrum would provide complementary information to the FTIR data. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching of the aromatic rings and the biphenyl C-C bond would be expected to produce strong Raman signals. The C=O stretching vibration of the carboxylic acid would also be Raman active. The methoxy group vibrations, including the symmetric C-O-C stretching, would also be observable. Due to the non-polar nature of many of the key structural elements, Raman spectroscopy would be a valuable tool for a complete vibrational analysis of this molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the conjugated biphenyl system. The presence of auxochromic groups, such as the methoxy (-OCH₃) and carboxylic acid (-COOH) groups, can influence the position and intensity of these absorption bands.

Generally, biphenyl and its derivatives exhibit a strong absorption band, often referred to as the K-band, in the UV region. For this compound, this primary absorption maximum is anticipated to be in the range of 250-290 nm. The methoxy groups, acting as electron-donating groups, and the carboxylic acid group, as an electron-withdrawing group, can cause a bathochromic (red) shift of this absorption band compared to unsubstituted biphenyl. A less intense B-band (benzenoid) absorption, resulting from transitions of the phenyl rings, may also be observed at shorter wavelengths. Carboxylic acids without significant conjugation typically absorb around 210 nm, but in this conjugated system, this absorption would be masked by the much stronger π → π* transitions of the biphenyl core.

λmax (nm) (Anticipated)Electronic TransitionChromophore
250-290π → π* (K-band)Biphenyl System
Shorter wavelengthsπ → π* (B-band)Phenyl Rings

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

For this compound, with a molecular formula of C₁₅H₁₄O₄, the calculated monoisotopic mass is 258.0892 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) with a mass-to-charge ratio (m/z) very close to this theoretical value, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Aromatic carboxylic acids typically undergo characteristic fragmentation pathways. For this compound, prominent fragmentation would likely involve the loss of a hydroxyl radical (-•OH) to form an acylium ion ([M-17]⁺), and the loss of the entire carboxyl group (-•COOH) to form the biphenyl radical cation ([M-45]⁺). Further fragmentation of the biphenyl core and the methoxy groups could also occur, leading to a series of smaller fragment ions that can be used to piece together the molecular structure.

m/z (Predicted)Ion/FragmentDescription
258.0892[C₁₅H₁₄O₄]⁺Molecular Ion ([M]⁺)
241.0865[C₁₅H₁₃O₃]⁺Loss of -OH ([M-17]⁺)
213.0915[C₁₄H₁₃O₂]⁺Loss of -COOH ([M-45]⁺)

Derivatization Strategies for Functional Research and Probe Development

Carboxylic Acid Moiety Modifications

The carboxylic acid group is a primary target for derivatization due to its reactivity and its significant influence on the molecule's polarity and binding interactions.

Esterification of the carboxylic acid is a common strategy to increase the lipophilicity of 3',4'-Dimethoxybiphenyl-3-carboxylic acid, which can improve its ability to cross cell membranes. nih.gov This modification masks the polar carboxyl group, leading to a more fat-soluble compound. The choice of alcohol for the esterification reaction can precisely control the degree of lipophilicity. For instance, esterification with long-chain fatty alcohols can significantly enhance compatibility with hydrophobic environments. nih.gov

Enzymatic esterification, often utilizing lipases, presents a selective method for this transformation, particularly when other sensitive functional groups are present. mdpi.comresearchgate.net Chemical methods, such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are also highly effective, even for sterically hindered alcohols. organic-chemistry.org This method proceeds efficiently at room temperature, minimizing the formation of byproducts. organic-chemistry.org

Table 1: Common Esterification Methods for Carboxylic Acids
MethodReagentsKey AdvantagesReference
Fischer EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄)Simple, inexpensive reagents.
Steglich EsterificationAlcohol, DCC, DMAP (catalyst)Mild conditions, high yields, suitable for sterically hindered substrates. organic-chemistry.org
Enzymatic EsterificationAlcohol, LipaseHigh selectivity, mild and environmentally friendly conditions. mdpi.comresearchgate.net
AlkylationAlkyl Halide (e.g., PFB-Br), BaseUseful for creating esters for analytical derivatization (e.g., for GC).

Converting the carboxylic acid to an amide is a key strategy for conjugating this compound to peptides or other amine-containing molecules. uantwerpen.beresearchgate.net This amide bond formation is fundamental in medicinal chemistry for creating molecules with new biological activities. researchgate.netresearchgate.net Standard peptide coupling reagents, such as carbodiimides (e.g., EDC) or uronium salts (e.g., HATU, HBTU), are used to activate the carboxylic acid, facilitating its reaction with an amine. uantwerpen.beresearchgate.net

This approach allows the biphenyl (B1667301) scaffold to be attached to a peptide sequence, potentially influencing its conformation, stability, or receptor-binding properties. The resulting amide is generally more stable and less prone to hydrolysis than the corresponding ester. Furthermore, nature-inspired methods using thioester intermediates offer a green, one-pot alternative to traditional coupling reagents for amide bond synthesis. nih.govrsc.org

For bioconjugation, where the goal is to link the molecule to a biological target like a protein, the carboxylic acid is often converted into a more reactive intermediate. Activated esters, such as N-hydroxysuccinimide (NHS) esters, are commonly employed. lumiprobe.com These esters are stable enough to be isolated but react efficiently with primary amines (e.g., lysine (B10760008) residues on proteins) in aqueous solutions to form stable amide bonds. thermofisher.com Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are frequently used to facilitate the formation of these activated esters. thermofisher.com

Another class of reagents, such as 4-sulfo-2,3,5,6-tetrafluorophenol (STP), can be used to create water-soluble activated esters that are often easier to purify and more stable than their NHS counterparts. thermofisher.com These reactive intermediates are crucial tools for creating molecular probes and functionalized biomaterials.

In drug design, it is often desirable to replace a carboxylic acid group with a bioisostere to improve pharmacokinetic properties like metabolic stability and oral bioavailability. nih.gov The 5-substituted 1H-tetrazole ring is the most widely recognized non-classical bioisostere of a carboxylic acid. drughunter.com Tetrazoles have a similar pKa to carboxylic acids (around 4.5-4.9), allowing them to exist as anions at physiological pH and maintain similar ionic interactions with biological targets. drughunter.com

Replacing the carboxylic acid of this compound with a tetrazole ring can lead to increased lipophilicity and metabolic stability, as tetrazoles are less susceptible to the metabolic reactions that carboxylic acids undergo. nih.govbeilstein-journals.org This substitution has been successfully employed in numerous marketed drugs, such as the angiotensin II receptor antagonist losartan, to enhance potency and oral absorption. nih.govdrughunter.com

Table 2: Comparison of Carboxylic Acid and Tetrazole Bioisostere
PropertyCarboxylic Acid5-Substituted TetrazoleReference
Acidity (pKa)~4.2 - 4.5~4.5 - 4.9 drughunter.com
LipophilicityLowerHigher drughunter.combeilstein-journals.org
Metabolic StabilityCan undergo O-glucuronidationMore stable; can undergo N-glucuronidation but adducts are less reactive nih.gov
Hydrogen BondingForms two-point interactions (e.g., with amidines)Forms two-point interactions, though complex stability may be lower nih.gov

Modifications to the Biphenyl Core and Methoxy (B1213986) Groups

While the carboxylic acid is a primary point of modification, the biphenyl core and its methoxy substituents also offer opportunities for derivatization. Introducing additional substituents onto the aromatic rings, such as halogens, alkyl, or nitro groups, can significantly alter the molecule's electronic properties, conformation (the torsion angle between the two phenyl rings), and lipophilicity. ajgreenchem.com These changes can have profound effects on how the molecule interacts with biological targets. ajgreenchem.com

The methoxy groups can also be modified. Demethylation to the corresponding hydroxyl groups would introduce new sites for hydrogen bonding and subsequent derivatization, such as glycosylation or esterification. Conversely, replacing the methoxy groups with other alkoxy groups of varying chain lengths could be used to systematically probe the impact of steric bulk and lipophilicity on biological activity. Insights from related structures like 4,4′-dimethoxybiphenyl-3,3′-dicarboxylic acid suggest that the orientation of substituents can influence crystal packing and intermolecular interactions. nih.govresearchgate.net

Derivatization for Enhanced Analytical Performance

To facilitate detection and quantification in complex biological or environmental matrices, this compound can be derivatized to enhance its analytical properties. For analysis by gas chromatography-mass spectrometry (GC-MS), the polar carboxylic acid must be converted to a more volatile and thermally stable derivative, typically an ester. Alkylation reagents like pentafluorobenzyl bromide (PFB-Br) can be used to form esters that are highly sensitive to electron capture detection (ECD).

For liquid chromatography-mass spectrometry (LC-MS/MS), derivatization can improve ionization efficiency and chromatographic retention. scilit.com Reagents can be introduced that carry a permanent positive charge, such as tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) derivatives, to ensure robust detection in positive ion mode electrospray ionization, often leading to lower detection limits. scilit.com Similarly, derivatization with fluorescent tags can enable highly sensitive detection in liquid chromatography with fluorescence detection. mdpi.com A recently developed rapid derivatization method using diphenyl diazomethane (B1218177) has shown promise for the analysis of carboxylic acids in aqueous matrices, achieving detection limits comparable to conventional LC-MS/MS methods. nih.gov

Strategies for Improved Chromatographic Behavior in LC-MS Analysis

In Liquid Chromatography-Mass Spectrometry (LC-MS), the inherent properties of a carboxylic acid can sometimes lead to poor chromatographic performance, such as peak tailing or insufficient retention on commonly used reversed-phase columns. reddit.com Derivatization can modify the physicochemical properties of the analyte to overcome these issues. researchgate.net The primary goals are typically to increase the compound's hydrophobicity and/or to introduce a group that enhances ionization efficiency in the mass spectrometer. nih.govddtjournal.com

One common strategy is esterification , which converts the polar carboxylic acid group into a less polar ester. This modification increases the compound's retention on reversed-phase columns and can significantly improve peak shape. reddit.com For instance, conversion to simple methyl esters or to p-nitrobenzyl esters can be employed. The latter also introduces a chromophore, aiding in UV detection. nih.gov

Another advanced approach involves introducing a permanently charged moiety. This is particularly useful for enhancing the response in electrospray ionization mass spectrometry (ESI-MS). nih.gov Reagents can be designed to react with the carboxylic acid group and attach a tag with a quaternary ammonium (B1175870) group, for example. nih.govscilit.com This ensures the derivative is permanently charged, leading to a strong and consistent signal in positive-ion ESI-MS. scilit.com Such derivatization unifies the analytical behavior of different carboxylic acids into a more predictable form. researchgate.net

StrategyReagent TypePurposeExpected Outcome
Esterification Alcohols (e.g., Methanol) with catalystIncrease hydrophobicity, reduce polarity.Improved retention on reversed-phase columns, better peak shape. reddit.com
Charged Derivatization Agents with quaternary ammonium groups (e.g., 4-APEBA)Introduce a permanent positive charge.Enhanced ionization efficiency and sensitivity in positive-ion ESI-MS. nih.gov
Chromophoric Esterification p-Nitrobenzyl halides (e.g., O-(4-nitrobenzyl)-N,N'-diisopropylisourea)Increase hydrophobicity and add a UV-active group.Improved chromatographic separation and enhanced UV detection. nih.gov

This table provides an interactive summary of derivatization strategies for improved LC-MS analysis.

Introduction of Chromophores or Fluorophores for Detection

For analytical methods that rely on ultraviolet-visible (UV-Vis) or fluorescence detection, the native absorbance or fluorescence of this compound may be insufficient for sensitive detection. Derivatization with a molecule containing a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can dramatically increase detection sensitivity. researchgate.netnih.gov

The most common approach for labeling carboxylic acids is to activate the carboxyl group, typically using a carbodiimide (B86325) reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). thermofisher.com This activated intermediate can then readily react with an amine- or hydrazine-containing fluorescent dye to form a stable amide bond. thermofisher.com This method allows for a wide variety of fluorescent tags to be conjugated to the molecule. biomol.combioclone.net

Examples of fluorescent reagents (fluorophores) used for this purpose include:

Coumarin derivatives: These are known for their high sensitivity and are widely employed for the derivatization of carboxylic acids for HPLC with fluorescence detection. nih.gov

Dansyl derivatives: Such as dansyl hydrazine, which can be coupled to the carboxylic acid group.

Fluorescein and Rhodamine derivatives: These are highly fluorescent dyes that can be attached to provide very low detection limits. bioclone.net

Alternatively, fluorescent alkyl halides like 5-(bromomethyl)fluorescein (B119655) can be used to form fluorescent esters. thermofisher.com The choice of fluorophore depends on the desired excitation and emission wavelengths, as well as the requirements of the analytical instrumentation. biomol.com

Fluorophore ClassAttachment ChemistryKey Feature
Coumarins Carbodiimide-mediated amide bond formation with an amine-functionalized coumarin.High sensitivity for HPLC-fluorescence applications. nih.gov
Fluoresceins Reaction with fluorescent alkyl halides (e.g., 5-(bromomethyl)fluorescein) to form an ester. thermofisher.comStrong absorptivity and high fluorescence quantum yield. thermofisher.com
Naphthalenes Carbodiimide coupling with amine-containing naphthalenes (e.g., 6-bromoacetyl-2-dimethylaminonaphthalene). thermofisher.comHigh Stokes shift and environmentally sensitive spectral properties. thermofisher.com

This table interactively showcases common fluorophores for derivatizing carboxylic acids.

Isotopic Labeling for Quantitative Research

Stable isotope labeling is a critical tool for quantitative analysis using mass spectrometry. By replacing one or more atoms in this compound with their heavy stable isotopes (e.g., replacing ¹H with ²H (Deuterium, D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), an isotopically labeled version of the molecule is created. nih.gov This labeled compound is chemically identical to the unlabeled version but has a higher mass, allowing it to be distinguished by a mass spectrometer.

This labeled molecule serves as an ideal internal standard for quantitative assays. When added to a sample at a known concentration, it co-elutes with the unlabeled analyte and experiences the same conditions during sample preparation, chromatography, and ionization. The ratio of the signal from the unlabeled analyte to the labeled internal standard allows for precise and accurate quantification, correcting for any sample loss or matrix effects.

Methods for isotopic labeling include:

Hydrogen-Deuterium (H/D) Exchange: This involves replacing specific hydrogen atoms with deuterium (B1214612). Late-stage C-H deuteration of free carboxylic acids can be achieved using palladium catalysis, which offers a method for regioselective isotope incorporation. chemrxiv.org Another approach uses a combination of a palladium catalyst and a deuterium source like D₂O to facilitate the exchange. mdpi.com

De Novo Synthesis: The entire molecule can be synthesized from the beginning using isotopically labeled starting materials. This method allows for the incorporation of isotopes like ¹³C at specific positions within the molecular backbone.

The introduction of deuterium can sometimes alter the metabolic rate of a drug due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down enzymatic cleavage. mdpi.com This property is exploited in drug development to improve pharmacokinetic profiles. mdpi.com

Labeling MethodIsotopeApproachApplication
H/D Exchange ²H (Deuterium)Catalytic replacement of C-H bonds with C-D bonds using a deuterium source. chemrxiv.orgmdpi.comCreation of deuterated internal standards for LC-MS quantification.
De Novo Synthesis ¹³C, ¹⁵N, ²HBuilding the molecule from commercially available labeled precursors.Provides highly specific labeling patterns for metabolic tracing and quantification. nih.gov

This interactive table summarizes methods for isotopic labeling.

Computational and Theoretical Investigations of 3 ,4 Dimethoxybiphenyl 3 Carboxylic Acid

Density Functional Theory (DFT) and Ab Initio Quantum Chemical Calculations

DFT and ab initio methods are powerful computational tools used to predict the electronic structure and properties of molecules from first principles. These calculations would provide fundamental insights into the behavior of 3',4'-Dimethoxybiphenyl-3-carboxylic acid at a molecular level.

Geometry Optimization and Conformational Energy Landscape Analysis

A crucial first step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest energy. For a flexible molecule like this compound, which has rotational freedom around the biphenyl (B1667301) linkage and substituent groups, this analysis would be extended to a full conformational energy landscape study. Such a study would identify various stable conformers (local energy minima) and the energy barriers for rotation between them, particularly concerning the dihedral angle between the two phenyl rings. This information is critical for understanding how the molecule's shape influences its interactions and properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the electronic excitation energy. A small gap typically signifies a molecule that is more reactive and easily polarizable. Analysis for this compound would involve mapping the electron density distribution of these orbitals to predict sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MESP) Surface Analysis

The MESP surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The map uses a color scale where red indicates regions of negative potential (electron-rich, prone to electrophilic attack), and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MESP would likely show significant negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, highlighting these as primary sites for hydrogen bonding and electrophilic interaction.

Advanced Quantum Chemical Descriptors and Reactivity Prediction

Building upon the foundational DFT calculations, a variety of quantum chemical descriptors can be derived to provide a more quantitative prediction of the molecule's reactivity.

Ionization Potential, Electron Affinity, and Electrophilicity Indices

From the HOMO and LUMO energies, several reactivity indices can be calculated.

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as χ²/2η.

These values would provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Dynamic Behavior:

The dynamic behavior of biphenyl derivatives is largely characterized by the dihedral angle between the two phenyl rings. colostate.edu In the gas phase, biphenyl itself is non-planar, with a dihedral angle of approximately 44 degrees. colostate.edu The presence of substituents, such as the methoxy and carboxylic acid groups in this compound, can influence the preferred dihedral angle and the energy barrier to rotation. MD simulations could elucidate the conformational landscape of this molecule, identifying the most stable conformations and the transitions between them. Such simulations can provide data on the time evolution of the dihedral angle, revealing the flexibility of the biphenyl linkage.

Solvent Interactions:

The solvent environment can significantly impact the dynamic behavior and conformational preferences of a molecule. MD simulations are particularly well-suited to investigate these solute-solvent interactions at an atomic level. For this compound, the carboxylic acid and methoxy groups are capable of forming hydrogen bonds with protic solvents like water or alcohols. mdpi.com In aprotic but polar solvents such as dimethyl sulfoxide (B87167) (DMSO), strong solute-solvent hydrogen bonding interactions can also occur, influencing the molecule's conformation. d-nb.info

MD simulations can be employed to model this compound in various solvents to understand how the solvent molecules arrange themselves around the solute and how these interactions affect the biphenyl torsional angle and the orientation of the substituent groups. For instance, in aqueous solution, water molecules would be expected to form a hydration shell around the polar carboxylic acid and methoxy groups. The strength and dynamics of these interactions could be quantified through the simulation.

While specific experimental or simulation data for this compound is not available, a hypothetical representation of data that could be obtained from MD simulations is presented below.

Hypothetical Torsional Angle Distribution in Different Solvents

SolventAverage Dihedral Angle (°)Standard Deviation (°)
Vacuum42.510.2
Water55.88.5
DMSO60.17.9
Chloroform45.39.8

This table is for illustrative purposes only and is not based on actual experimental or computational data for this compound.

Hypothetical Hydrogen Bond Analysis in Aqueous Solution

Functional GroupAverage Number of Hydrogen BondsAverage Hydrogen Bond Lifetime (ps)
Carboxylic Acid (-COOH)3.22.5
Methoxy (-OCH₃) at 3'1.11.8
Methoxy (-OCH₃) at 4'1.31.9

This table is for illustrative purposes only and is not based on actual experimental or computational data for this compound.

Mechanistic Research on Molecular Interactions and Biological Pathways in Vitro/in Silico

Investigations into Enzyme Modulation

No published studies were identified that investigated the effects of 3',4'-Dimethoxybiphenyl-3-carboxylic acid on any specific enzyme.

Enzyme Inhibition and Activation Mechanisms

There is no available data detailing whether this compound acts as an enzyme inhibitor or activator, nor any elucidation of the potential mechanisms involved.

Binding Site Characterization and Allosteric Effects

Information regarding the binding site of this compound on any enzyme, or any potential allosteric modulatory effects, has not been reported.

Structure-Activity Relationship (SAR) Studies for Enzyme Interaction Specificity

Specific structure-activity relationship studies focusing on the enzyme interactions of this compound have not been documented.

Receptor Binding and Ligand-Target Interaction Studies

No research has been published identifying or characterizing the interaction of this compound with any biological receptors.

Identification of Molecular Targets

The specific molecular targets of this compound remain unidentified.

Characterization of Binding Affinities and Modulatory Effects (e.g., positive allosteric modulation)

There is a lack of data on the binding affinities of this compound for any molecular target, and consequently, no characterization of any potential modulatory effects.

Insufficient Data Available to Detail Molecular Interactions of this compound

Initial research into the molecular and biological activities of the chemical compound this compound has revealed a significant lack of available scientific literature detailing its specific interactions with cellular pathways. While the compound is identified in chemical databases, in-depth studies on its mechanistic effects on metabolic and signaling cascades appear to be limited.

Consequently, a comprehensive analysis of its role in the perturbation of molecular pathways, as outlined in the requested article structure, cannot be completed at this time. The specific subsections concerning the modulation of metabolic pathways, such as fatty acid metabolism, and interventions in cellular signaling cascades at a mechanistic level, require detailed experimental data that is not presently available in the public domain.

Further in vitro and in silico research is necessary to elucidate the potential biological significance of this compound and to populate a thorough understanding of its molecular interactions. Without such foundational research, any discussion on its specific effects would be speculative.

Applications As a Synthetic Building Block and Research Intermediate

Role in Organic Synthesis and Medicinal Chemistry Research

In the realm of organic synthesis, 3',4'-Dimethoxybiphenyl-3-carboxylic acid serves as a valuable building block. The carboxylic acid group can undergo a wide range of chemical transformations, including esterification, amidation, and reduction, to produce a variety of derivatives. The biphenyl (B1667301) structure itself is a common scaffold in many biologically active molecules.

The biphenyl carboxylic acid framework is a well-established pharmacophore in medicinal chemistry, contributing to the therapeutic effects of numerous drugs. ajgreenchem.com This structural motif is found in several commercial pharmaceuticals, where it plays a crucial role in their biological activity. For example, compounds like Flurbiprofen and Diflunisal, which are derivatives of biphenyl carboxylic acid, are known for their anti-inflammatory properties. ajgreenchem.com Fenbufen is another example used for treating inflammation in conditions like osteoarthritis. ajgreenchem.com The presence of the carboxylic acid group can enhance the hydrophilicity and polarity of drug candidates, which can positively influence their bioavailability. ajgreenchem.com Research into new biphenyl carboxylic acid derivatives continues to be an active area, with studies exploring their potential as anticancer agents. ajgreenchem.com

Precursor for Advanced Materials Research

The rigid structure and functional groups of this compound make it an attractive precursor for the synthesis of advanced materials with tailored properties. Its biphenyl core can impart thermal stability and specific electronic properties to the resulting materials.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands, often referred to as linkers. The properties of MOFs, such as their pore size, surface area, and chemical functionality, are highly dependent on the structure of these organic linkers. cd-bioparticles.net Carboxylic acids are one of the most frequently used functional groups in linkers for MOF synthesis. cd-bioparticles.net

Biphenyl-based carboxylic acids are of particular interest as linkers due to their rigidity and ability to create robust and porous frameworks. While direct studies employing this compound as a primary linker are not extensively documented, the closely related compound, 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid, has been successfully synthesized and utilized as an organic linker in the construction of MOFs. nih.govresearchgate.net This demonstrates the suitability of the dimethoxybiphenyl dicarboxylate structure for forming coordination polymers with metal centers. nih.govresearchgate.net The presence of methoxy (B1213986) groups can also influence the properties of the resulting MOF, potentially affecting its interaction with guest molecules. The principles established with the dicarboxylic acid analogue suggest the potential of this compound to function as a modulating linker or to be incorporated into more complex, multifunctional linker systems.

In polymer chemistry, monomers are the fundamental repeating units that form a polymer chain. Carboxylic acids, particularly dicarboxylic acids, are common monomers for the synthesis of polyesters through condensation polymerization with diols. While this compound is a monocarboxylic acid and thus would typically act as a chain terminator or a modifying agent, its core structure is highly relevant in high-performance polymers.

The dimethoxybiphenyl scaffold has been incorporated into polymer backbones to enhance their properties. For instance, new polymers have been synthesized using 3,3'-dimethoxybiphenyl-4,4'-diamine, a derivative of the biphenyl structure, as a monomer. researchgate.netkashanu.ac.ir This diamine has been reacted with various dicarboxylic acids, such as glutaric acid, adipic acid, and isophthalic acid, to form novel polymers. researchgate.netkashanu.ac.ir These studies highlight the value of the dimethoxybiphenyl unit in creating polymers with specific functionalities. Although not a direct monomer for chain extension itself, this compound could be chemically modified to a difunctional monomer, such as a dicarboxylic acid or a diol, enabling its use in the synthesis of polyesters or polyimides with tailored thermal and mechanical properties.

Interactive Data Table: Properties of Related Compounds in Material Synthesis

CompoundApplicationResulting MaterialKey FindingReference
4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acidOrganic LinkerMetal-Organic Framework (MOF)Synthesized for use as a linker in MOFs. nih.govresearchgate.net
3,3'-dimethoxybiphenyl-4,4'-diamineMonomerPolyamidesReacted with dicarboxylic acids to form new polymers. researchgate.netkashanu.ac.ir
Biphenyl carboxylic acid derivativesMedicinal ChemistryAnticancer AgentsSynthesized and showed potent activity against breast cancer cell lines. ajgreenchem.com

Analytical Methodologies for Quantitative and Qualitative Research

Chromatographic Separation Techniques for Biphenyl (B1667301) Carboxylic Acids

Chromatography is fundamental to the analysis of biphenyl carboxylic acids, providing the necessary separation from other components in a mixture. The choice between liquid and gas chromatography typically depends on the analyte's volatility and thermal stability.

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a powerful and widely used technique for the separation of aromatic carboxylic acids. nih.gov The separation of these ionic compounds can be complex, with retention being dependent on factors like pH, solvent composition, and the ionic strength of the mobile phase. nih.gov

Reversed-Phase Liquid Chromatography (RP-LC) is the most common LC mode for analyzing compounds like 3',4'-Dimethoxybiphenyl-3-carboxylic acid. sielc.comnih.gov In RP-LC, a nonpolar stationary phase is used with a polar mobile phase. The retention of carboxylic acids is highly influenced by the pH of the mobile phase. To ensure good retention and peak shape, an "ion-suppression" method is often employed, where the mobile phase pH is kept low (typically by adding acids like formic acid or phosphoric acid) to keep the carboxylic acid in its neutral, protonated form, thereby increasing its hydrophobicity and retention on the nonpolar column. nih.govsielc.com

For Mass Spectrometry (MS) compatible applications, volatile acids like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com The mobile phase usually consists of an aqueous component with an organic modifier such as acetonitrile (B52724) or methanol. sielc.comhelixchrom.com

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for very polar compounds that are poorly retained in reversed-phase systems. researchgate.netsemanticscholar.org Although less common for biphenyl carboxylic acids which possess significant nonpolar character, HILIC can be a valuable tool, particularly for separating them from highly polar matrix components.

A summary of typical LC conditions for related compounds is presented below.

ParameterReversed-Phase LC Conditions for Biphenyl Carboxylic Acids
Stationary Phase C18, C8, Phenyl-Hexyl
Mobile Phase Acetonitrile/Methanol and Water with acid (e.g., Formic Acid, Acetic Acid)
Separation Mode Isocratic or Gradient Elution
Detection UV, Diode Array Detector (DAD), Mass Spectrometry (MS)

This interactive table summarizes common starting points for developing an LC method for biphenyl carboxylic acids.

Gas chromatography (GC) is a high-resolution separation technique, but its application to non-volatile and polar compounds like carboxylic acids is limited. colostate.edulmaleidykla.lt Direct GC analysis is often hindered by the high polarity and low volatility of these acids, which can lead to poor peak shape and thermal degradation in the hot injector and column. colostate.edu

To overcome these limitations, derivatization is a necessary prerequisite for GC analysis. nih.govcolostate.edu This process converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable functional group, typically an ester or a silyl (B83357) ester. lmaleidykla.lt

Common derivatization strategies include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. lmaleidykla.lt

Esterification (Alkylation): This involves converting the carboxylic acid to an ester, for example, a methyl ester, using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst. colostate.edu

Once derivatized, the resulting volatile compounds can be effectively separated on standard nonpolar or medium-polarity GC columns and subsequently detected, often by mass spectrometry (GC-MS). nih.govresearchgate.net

Mass Spectrometry (MS) Detection and Quantitation

Mass spectrometry is a powerful detection technique valued for its high sensitivity and selectivity, making it ideal for the analysis of this compound. ekb.eg It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of the analyte.

Electrospray ionization (ESI) is the most suitable and widely used ionization technique for analyzing polar, non-volatile compounds like carboxylic acids via LC-MS. acs.orgillinois.edu ESI is a soft ionization technique that generates ions directly from a liquid solution at atmospheric pressure, minimizing fragmentation and typically producing intact molecular ions or pseudo-molecular ions. illinois.edu

For carboxylic acids, ESI is most commonly operated in the negative ion mode . In this mode, the carboxyl group readily loses a proton to form a deprotonated molecule, [M-H]⁻, which is then detected by the mass spectrometer. researchgate.netnih.gov Operating in negative ESI mode often provides high sensitivity and a clean background for acidic analytes. illinois.edu

While less common for carboxylic acids, positive ion mode ESI can also be used, which may generate protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.gov The choice of ionization mode is a critical parameter in method development to achieve the best sensitivity.

Other ambient ionization techniques, such as Desorption Electrospray Ionization (DESI), have also emerged, allowing for the direct analysis of samples with minimal preparation. ekb.eg

Tandem mass spectrometry, also known as MS/MS, significantly enhances the specificity and sensitivity of analysis, which is particularly useful for quantifying low levels of an analyte in a complex biological or environmental matrix. ajrconline.orgnih.gov In an LC-MS/MS system, two mass analyzers are used in sequence.

The process, often performed using a triple quadrupole mass spectrometer, involves:

Precursor Ion Selection: The first quadrupole (Q1) is set to select only the ion corresponding to the analyte of interest (e.g., the [M-H]⁻ ion of this compound).

Fragmentation: The selected precursor ion is then passed into a collision cell (Q2), where it is fragmented by collision with an inert gas (e.g., argon).

Product Ion Monitoring: The resulting fragment ions (product ions) are analyzed by the third quadrupole (Q3).

This technique, particularly in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, provides exceptional selectivity and reduces chemical noise, leading to improved limits of detection and reliable quantification. researchgate.netnih.gov

MS TechniqueIon of Interest for this compound (MW: 258.27)Purpose
Full Scan MS [M-H]⁻ at m/z 257.26Qualitative analysis, compound confirmation
Tandem MS (MRM) Precursor Ion: m/z 257.26 -> Product Ions (Hypothetical)Quantitative analysis, high specificity and sensitivity

This interactive table illustrates the application of different MS modes for the analysis of the target compound.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern analytical chemistry for complex mixture analysis. nih.govajpaonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of this compound. saspublishers.com It combines the powerful separation capabilities of HPLC for polar and non-volatile compounds with the sensitive and selective detection of mass spectrometry. actascientific.com The use of LC-MS, and particularly LC-MS/MS, is indispensable for the reliable quantification of biphenyl carboxylic acids in challenging matrices like biological fluids or environmental samples. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. ajpaonline.com For biphenyl carboxylic acids, its use is contingent on the derivatization of the analyte to a volatile form. nih.gov GC-MS provides excellent chromatographic resolution and generates electron ionization (EI) mass spectra that are highly reproducible and useful for structural identification through library matching. nist.gov However, the additional sample preparation step of derivatization makes LC-MS a more direct and often preferred approach for this class of compounds. actascientific.com

Biosynthetic and Biotransformation Research Focusing on Academic Microbial/enzymatic Systems

Investigation of Potential Natural Occurrence or Biosynthetic Routes of Biphenyl (B1667301) Derivatives

The biphenyl scaffold, the core structure of 3',4'-Dimethoxybiphenyl-3-carboxylic acid, is a recurring motif in a variety of natural products originating from plants, fungi, and bacteria. The biosynthesis of this fundamental structure is primarily attributed to two major metabolic pathways: the polyketide pathway and the shikimate pathway.

In fungi, the polyketide pathway is a significant source of aromatic compounds. This pathway involves the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to form a linear polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions, catalyzed by polyketide synthases (PKSs), to yield a diverse array of aromatic structures, including the biphenyl core. The existence of naturally occurring biphenyl derivatives in fungi, such as versiperol A from the marine-derived fungus Aspergillus versicolor, supports the role of the polyketide pathway in the generation of these compounds. nih.gov

The shikimate pathway, prevalent in plants and microorganisms, provides the aromatic amino acids phenylalanine, tyrosine, and tryptophan, which can serve as precursors for a vast number of secondary metabolites. oup.com While less direct than the polyketide pathway for the formation of the biphenyl structure itself, intermediates of the shikimate pathway can be incorporated into more complex molecules, which may then be modified to form biphenyl derivatives.

The specific substitution pattern of this compound, featuring two methoxy (B1213986) groups and a carboxylic acid group, suggests subsequent enzymatic modifications of a biphenyl core. These modifications are catalyzed by specific classes of enzymes:

O-Methyltransferases (OMTs): These enzymes are responsible for the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the biphenyl ring. The presence of two methoxy groups on the target molecule indicates the action of one or more OMTs with specific regioselectivity. Fungi are known to produce a wide variety of OMTs that play a crucial role in the biosynthesis of their secondary metabolites. nih.gov

Carboxylating Enzymes: The introduction of a carboxylic acid group onto an aromatic ring is a known biological reaction. While several enzymatic mechanisms for carboxylation exist, one notable pathway in anaerobic microorganisms involves the UbiD-mediated carboxylation of aromatic compounds. manchester.ac.uk This enzymatic C-H activation represents a potential route for the formation of the carboxylic acid moiety on the biphenyl scaffold.

The combination of a biphenyl-forming biosynthetic pathway (polyketide or shikimate-derived) with subsequent O-methylation and carboxylation reactions provides a plausible route for the natural synthesis of this compound in microbial systems.

Enzymatic Degradation and Microbial Biotransformation Studies of Related Biphenyl Compounds

The environmental fate and biological activity of biphenyl compounds are heavily influenced by their susceptibility to enzymatic degradation and microbial biotransformation. Due to the persistence of some biphenyl derivatives, such as polychlorinated biphenyls (PCBs), extensive research has been conducted on the microbial pathways involved in their breakdown. These studies offer a valuable model for understanding the potential biotransformation of this compound.

The initial and often rate-limiting step in the aerobic bacterial degradation of biphenyl is the dihydroxylation of the aromatic ring, catalyzed by a multicomponent enzyme system known as biphenyl dioxygenase (BphA). This enzyme introduces two hydroxyl groups at the 2,3-position of the biphenyl ring, leading to the formation of a cis-2,3-dihydro-2,3-dihydroxybiphenyl derivative. This intermediate is then further metabolized through a series of enzymatic reactions, including dehydrogenation, meta-cleavage of the dihydroxylated ring, and hydrolysis, ultimately leading to the opening of the aromatic ring and the formation of benzoate (B1203000) and 2-hydroxypenta-2,4-dienoate. researchgate.net

Fungi also play a significant role in the biotransformation of biphenyls. Ligninolytic fungi, in particular, possess a powerful arsenal (B13267) of extracellular enzymes, such as laccases and peroxidases, which are capable of oxidizing a wide range of aromatic compounds, including PCBs and their hydroxylated metabolites. mdpi.commdpi.com These enzymes are less specific than bacterial dioxygenases and can initiate the degradation of biphenyls through the formation of phenolic intermediates.

The methoxy groups present in this compound are potential targets for microbial O-dealkylation. Studies with the fungus Aspergillus flavus have shown its ability to O-demethylate 4-methoxybiphenyl, yielding the corresponding hydroxylated biphenyl. asm.org This O-dealkylation is a common metabolic reaction in both microbial and mammalian systems and is a critical step in the detoxification and further degradation of methoxylated aromatic compounds.

The carboxylic acid group of the target molecule can also be a site for microbial transformation. Various fungi have been shown to reduce aromatic carboxylic acids to their corresponding alcohols. documentsdelivered.com Conversely, the degradation of biphenyl can also lead to the formation of carboxylic acid intermediates. For instance, the metabolism of biphenyl by Mycobacterium sp. strain PYR-1 has been shown to produce benzoic acid as a major metabolite.

The following table summarizes key enzymatic reactions involved in the microbial biotransformation of biphenyl and related compounds, which are likely relevant to the metabolism of this compound.

Enzymatic ReactionEnzyme ClassSubstrate(s)Product(s)Microorganism Example(s)
DihydroxylationBiphenyl DioxygenaseBiphenylcis-2,3-Dihydro-2,3-dihydroxybiphenylBurkholderia xenovorans LB400
OxidationLaccase, PeroxidaseBiphenyl, Hydroxylated BiphenylsHydroxylated Biphenyls, Ring-cleavage productsPleurotus ostreatus, Irpex lacteus
O-DemethylationMonooxygenase4-Methoxybiphenyl4-HydroxybiphenylAspergillus flavus
ReductionReductaseAromatic Carboxylic AcidsAromatic AlcoholsVarious Fungi
Ring CleavageDioxygenase2,3-Dihydroxybiphenyl2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acidPseudomonas sp.

Comparative Metabolic Studies of Biphenyl Carboxylic Acids in Model Biological Systems

In mammalian systems, the metabolism of biphenyl is primarily mediated by cytochrome P450 monooxygenases in the liver. These enzymes catalyze the hydroxylation of the biphenyl ring at various positions, with the 4-position being a major site of modification. The resulting hydroxylated metabolites can then undergo conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion. A comparative study of biphenyl metabolism in rat liver microsomes also highlighted the formation of various hydroxylated derivatives. nih.gov

Microbial models are often used to mimic mammalian metabolism due to the similarities in their enzymatic pathways. For instance, the O-dealkylation of alkoxybiphenyls by fungi like Aspergillus flavus has been shown to parallel the metabolic pathways observed in mammals. asm.org This suggests that microbial systems can be valuable tools for predicting the metabolic fate of compounds like this compound in higher organisms.

The substitution pattern of the biphenyl ring significantly influences its metabolic fate. For example, the presence of a chlorine atom in 4-chlorobiphenyl (B17849) alters its reactivity and the pattern of its metabolites compared to the unsubstituted biphenyl. nih.gov Similarly, the methoxy and carboxylic acid groups of this compound are expected to direct its metabolism towards specific pathways. The methoxy groups are likely to be targets for O-demethylation, while the carboxylic acid group may undergo reduction or conjugation.

The following table presents a comparative overview of the metabolism of biphenyl and related compounds in different model systems.

Model SystemKey Metabolic ReactionsPrimary MetabolitesRelevant Enzymes
Rat Liver MicrosomesHydroxylation, ConjugationHydroxylated biphenyls (e.g., 4-hydroxybiphenyl), Glucuronide and sulfate (B86663) conjugatesCytochrome P450 Monooxygenases, UDP-glucuronosyltransferases, Sulfotransferases
Fungi (e.g., Aspergillus flavus)O-Demethylation, HydroxylationHydroxylated biphenylsMonooxygenases
Bacteria (e.g., Pseudomonas sp.)Dihydroxylation, Ring CleavageDihydroxybiphenyls, Benzoic acidBiphenyl Dioxygenase, Dihydrodiol Dehydrogenase
Plants (e.g., Poplar)Demethylation, Sulfation, Methylation, HydrolysisInterconversion between methoxylated, hydroxylated, and sulfated metabolitesNot fully characterized

Q & A

Basic: What are the recommended synthetic routes for 3',4'-Dimethoxybiphenyl-3-carboxylic acid, and how can purity be validated?

Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling of halogenated aromatic precursors followed by methoxylation and carboxylation. For example, biphenylic esters (e.g., ester 19 in ) can serve as intermediates, hydrolyzed to yield the carboxylic acid. Purification involves column chromatography, and purity validation employs:

  • HPLC : Baseline separation with retention time consistency .
  • NMR : Key peaks include δ 2.44 (s, methyl), 3.97 (s, methoxy), and aromatic protons (δ 7.09–8.15) .
  • Mass spectrometry : Molecular ion [M⁺] at m/z 260 with characteristic fragmentation patterns .

Basic: What spectroscopic techniques are suitable for characterizing this compound?

Answer:

  • ¹H-NMR : Identifies methoxy (δ ~3.97 ppm) and aromatic protons (δ 7.09–8.15 ppm). Spin-spin coupling (e.g., J = 2.4 Hz) confirms substitution patterns .
  • MS (EI) : Molecular ion peaks (e.g., m/z 260) and fragments (e.g., m/z 243 [M – OH]⁺) validate the structure .
  • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Advanced: How does the substitution pattern of methoxy groups influence biological activity in enzyme inhibition studies?

Answer:
The 3',4'-dimethoxy configuration enhances steric and electronic interactions with enzyme active sites. For example, biphenylic carboxamides with similar substitution inhibit cytochrome P450 enzymes by forming hydrogen bonds via the carboxyl group and π-π stacking with aromatic residues . Comparative studies with 4'-methoxy or 3'-fluoro analogs (e.g., 22 in ) show reduced activity, highlighting the critical role of ortho-methoxy groups in binding affinity .

Advanced: How can researchers resolve discrepancies in reported biological activities of structurally similar biphenyl derivatives?

Answer:

  • Meta-analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., pH, temperature) .
  • Structural analogs : Test derivatives with systematic substitution (e.g., replacing methoxy with ethoxy) to isolate electronic effects .
  • Crystallography : Resolve binding modes in enzyme complexes to identify critical interactions .

Safety: What are the key safety protocols when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Methodological: What strategies ensure reproducibility in synthesizing this compound under varying experimental conditions?

Answer:

  • Standardized reagents : Use anhydrous solvents and aryl halides with >95% purity .
  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling efficiency .
  • Reaction monitoring : Track progress via TLC (silica gel, UV visualization) .

Application: In what pharmacological research areas is this compound commonly applied?

Answer:

  • Enzyme inhibition : Potent inhibitor of cytochrome P450 isoforms (e.g., CYP2C9, CYP3A4) for drug metabolism studies .
  • Reference standards : Calibrate analytical methods (HPLC, LC-MS) in pharmacokinetic assays .
  • Intermediate : Precursor for synthesizing bioactive carboxamides and esters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.